molecular formula C13H14ClNO2 B182881 Coumarin, 4-chloro-7-diethylamino- CAS No. 131447-40-0

Coumarin, 4-chloro-7-diethylamino-

Cat. No. B182881
M. Wt: 251.71 g/mol
InChI Key: RNVTULXTDSCADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumarin, 4-chloro-7-diethylamino-, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been widely used in various fields, including biochemistry and medicinal chemistry.

Mechanism Of Action

The mechanism of action of coumarin, 4-chloro-7-diethylamino-, is complex and not fully understood. However, it is believed to work by binding to specific biomolecules and altering their function. For example, it has been shown to interact with DNA and RNA, leading to changes in their structure and function.

Biochemical And Physiological Effects

Coumarin, 4-chloro-7-diethylamino-, has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using coumarin, 4-chloro-7-diethylamino-, in lab experiments is its versatility. It can be used in a wide range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. Additionally, it is relatively easy to synthesize and has a long shelf life.
However, there are also some limitations to using this compound in lab experiments. For example, it can be toxic at high concentrations, which can limit its use in certain applications. Additionally, it can be difficult to work with due to its sensitivity to light and air.

Future Directions

There are many potential future directions for research on coumarin, 4-chloro-7-diethylamino-. One area of interest is the development of new synthetic methods for this compound, which could improve its efficiency and reduce its toxicity. Additionally, there is a need for further research on its mechanism of action, which could lead to the development of new drugs and therapies. Finally, there is a need for more research on its potential applications in fields such as biotechnology and nanotechnology.

Synthesis Methods

Coumarin, 4-chloro-7-diethylamino-, can be synthesized through a multistep process. The first step involves the preparation of 4-chloro-7-hydroxycoumarin, which is then reacted with diethylamine to produce the final product. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

Coumarin, 4-chloro-7-diethylamino-, has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and carbohydrates. Additionally, it has been used as a precursor for the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antimicrobial agents.

properties

CAS RN

131447-40-0

Product Name

Coumarin, 4-chloro-7-diethylamino-

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

4-chloro-7-(diethylamino)chromen-2-one

InChI

InChI=1S/C13H14ClNO2/c1-3-15(4-2)9-5-6-10-11(14)8-13(16)17-12(10)7-9/h5-8H,3-4H2,1-2H3

InChI Key

RNVTULXTDSCADN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)Cl

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)Cl

Other CAS RN

131447-40-0

Origin of Product

United States

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